

Physical and chemical properties of sodium aluminosilicate 4A.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Molecular sieves 4A

Cat. No.: B13389851

[Get Quote](#)

A Technical Guide to the Physical and Chemical Properties of Sodium Aluminosilicate (Zeolite 4A)

Introduction

Sodium aluminosilicate, commercially known as Zeolite 4A or Linde Type A (LTA), is a synthetic crystalline aluminosilicate with a precise microporous structure. It belongs to the Type A zeolite family and is characterized by a three-dimensional framework of silicon-oxygen (SiO_4) and aluminum-oxygen (AlO_4) tetrahedra. This arrangement creates a network of uniform pores with an effective diameter of approximately 4 angstroms (0.4 nanometers), which allows it to function as a highly selective molecular sieve.^[1] Its unique properties, including high ion-exchange capacity and significant adsorption capabilities, make it a critical material in various industrial and scientific applications, from water softening in detergents to advanced applications in drug delivery systems.^{[1][2]} This guide provides an in-depth overview of its core physical and chemical properties, experimental characterization protocols, and its role in pharmaceutical development for researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

The functional efficacy of Sodium Aluminosilicate 4A is dictated by its distinct physical and chemical characteristics. These properties have been quantified through various analytical techniques and are summarized below for easy comparison.

Table 1: General and Physical Properties of Sodium Aluminosilicate 4A

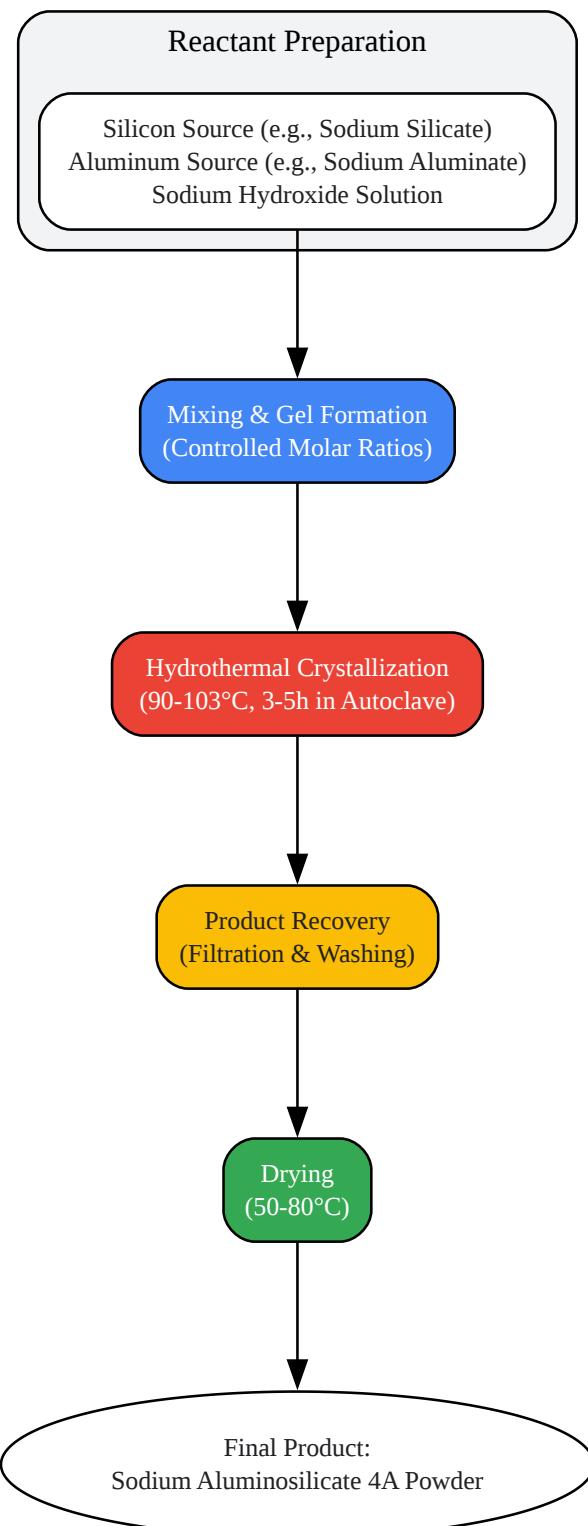
Property	Value	Reference
Chemical Name	Sodium Aluminosilicate	[3][4]
Synonyms	Zeolite 4A, LTA, Sodium Silicoaluminate	[4][5][6]
CAS Number	1318-02-1	[3][7]
Appearance	Fine, white, odorless powder or beads	[3][4][6][7]
Crystal System	Cubic	[1]
Pore Diameter	~4 Å (0.4 nm)	[1][2]
Particle Size (D50)	2 - 6 µm	[3]
Bulk Density	0.38 - 0.45 g/cm³	[3]
Specific Gravity	~2.6 g/mL	[7]
Melting Point	>1600 °C	[3][4]
Solubility	Insoluble in water and ethanol	[2][3][6]
Hardness	4.0 Mohs	[7]

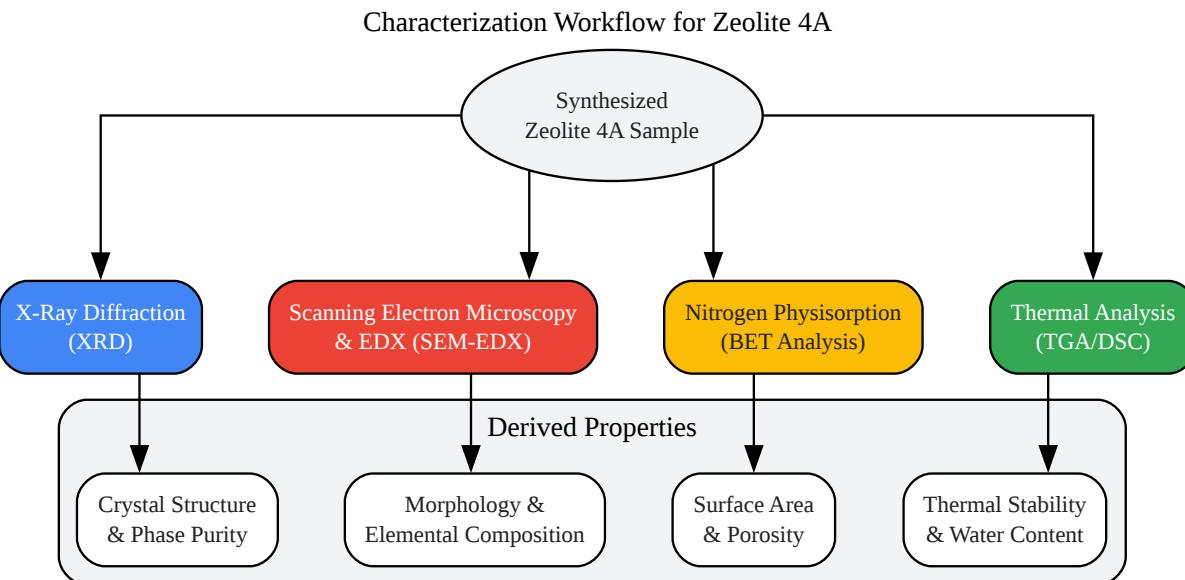
Table 2: Chemical and Performance Properties of Sodium Aluminosilicate 4A

Property	Value	Reference
Typical Molecular Formula	$\text{Na}_2\text{O}\cdot\text{Al}_2\text{O}_3\cdot2\text{SiO}_2\cdot4.5\text{H}_2\text{O}$	[8]
SiO ₂ Content	~33%	[7]
Al ₂ O ₃ Content	~29%	[7]
Na ₂ O Content	~18%	[7]
pH (1% aqueous suspension)	8 - 11.5	[3][4]
Calcium Ion Exchange Capacity	≥310 mg CaCO ₃ /g (dry basis)	[3]
Static Water Adsorption	>27%	
Loss on Ignition (800°C, 1 hr)	≤22%	[3]
Thermal Stability	Structurally stable up to ~400°C, with dehydration completing at this temperature. The crystalline framework may begin to collapse at temperatures above 700-800°C.	[9]

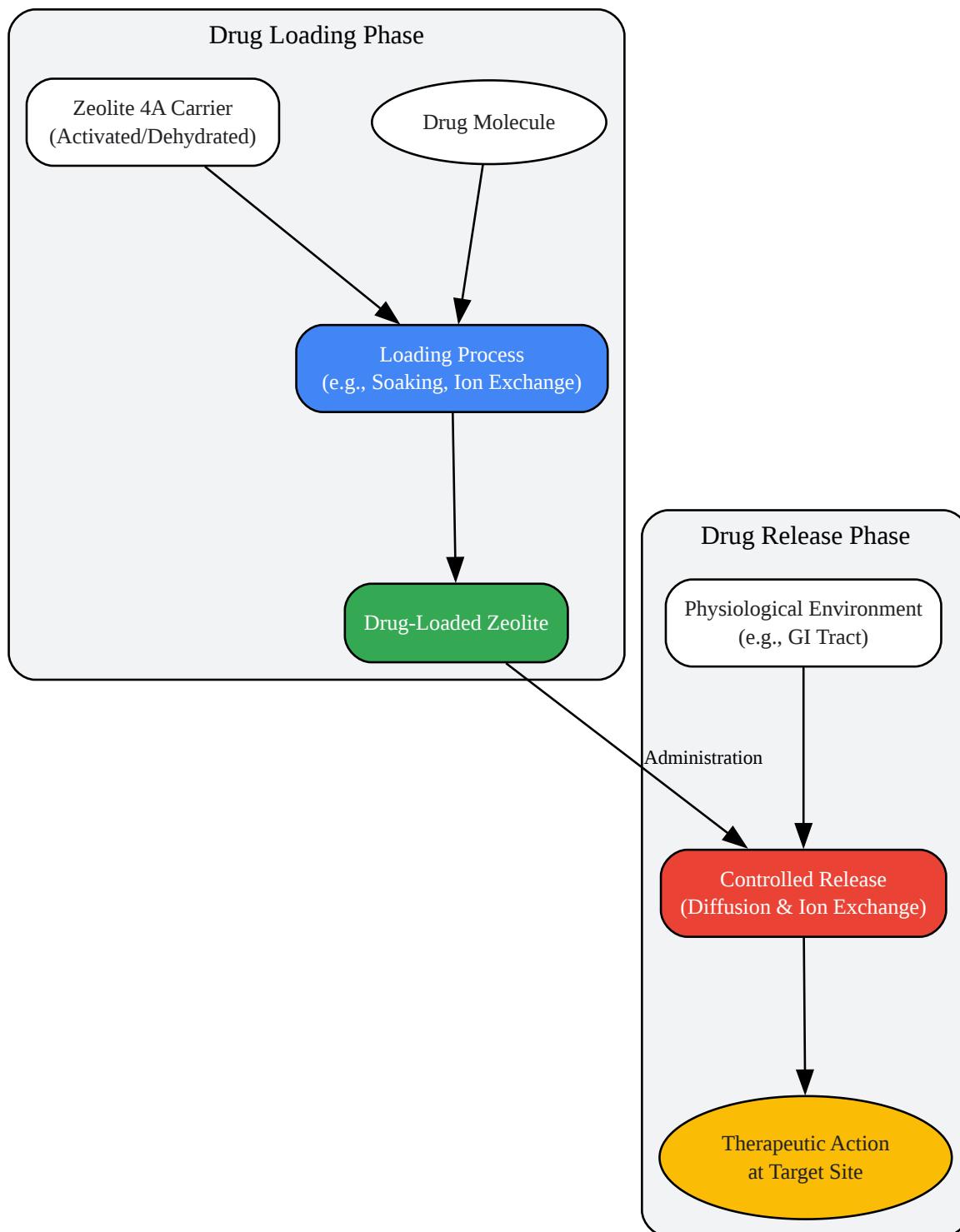
Synthesis and Characterization Methodologies

The synthesis and subsequent characterization of Zeolite 4A require precise control over experimental parameters to achieve the desired properties. The most prevalent synthesis route is the hydrothermal method, followed by a suite of analytical techniques to verify the material's structure, composition, and performance.


Hydrothermal Synthesis


The industrial production of Zeolite 4A is predominantly achieved through a hydrothermal process where sources of silica and alumina are reacted in a highly alkaline aqueous medium. [10][11]

Experimental Protocol:


- Precursor Preparation: Silicon sources (e.g., sodium silicate) and aluminum sources (e.g., sodium aluminate) are prepared as aqueous solutions.[10] Alternatively, natural minerals like kaolin can be used, which typically require a calcination step (e.g., heating at 800°C for 1-2 hours) to form reactive metakaolin.[12]
- Gel Formation: The silicate and aluminate solutions are mixed with a sodium hydroxide solution under vigorous stirring. This creates a homogeneous aluminosilicate gel with specific molar ratios of $\text{SiO}_2/\text{Al}_2\text{O}_3$, $\text{Na}_2\text{O}/\text{SiO}_2$, and $\text{H}_2\text{O}/\text{Na}_2\text{O}$, which are critical for controlling the final product phase.[10]
- Crystallization: The gel is transferred to a sealed Teflon-lined autoclave and heated to a specific temperature (typically 90-103°C) for a defined period (3-5 hours) without agitation. [10][12] During this stage, the amorphous gel transforms into a crystalline zeolite structure.
- Product Recovery: After crystallization, the autoclave is cooled, and the solid product is separated from the mother liquor by filtration. The resulting white powder is washed repeatedly with deionized water until the pH of the filtrate is below 9.[10]
- Drying: The final product is dried in an oven, typically at temperatures between 50°C and 80°C, to remove residual water.[10]

Hydrothermal Synthesis of Zeolite 4A

Zeolite 4A in Controlled Drug Delivery

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characteristics and Applications of 4A Zeolite - Jiahe New Materials Technology [nbjhxcl.com]
- 2. Zeolite 4A | Prakash Chemicals International [pciplindia.com]
- 3. 4A Zeolite: Quality Production and Reliable Delivery [stppgroup.com]
- 4. permapure.com [permapure.com]
- 5. SYNTHESIS OF ZEOLITE 4A AND ZEOLITE 13X FROM LOCALLY AVAILABLE RAW MATERIALS BY THERMAL ACTIVATION METHODS [open.metu.edu.tr]
- 6. fao.org [fao.org]
- 7. Zeolite 4A - TRIGON Chemie [trigon-chemie.com]
- 8. The Quality Index Of The 4A Zeolite From Antenchem [antenchem.com]
- 9. The Effect of Heat Treatment on the Structure of Zeolite A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. deswater.com [deswater.com]
- 11. open.metu.edu.tr [open.metu.edu.tr]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of sodium aluminosilicate 4A.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13389851#physical-and-chemical-properties-of-sodium-aluminosilicate-4a>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com